4-Carbamoylbenzoic acid

Übersicht

Beschreibung

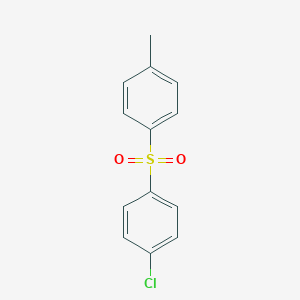

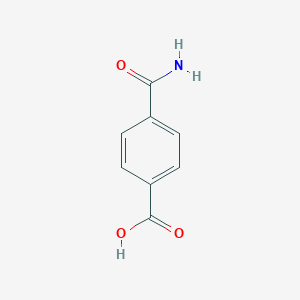

4-Carbamoylbenzoic acid, also known as 4-aminocarbonylbenzoic acid, is a dicarboxylic acid monoamide . It has a molecular weight of 165.15 and its molecular formula is C8H7NO3 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) . This compound is a structural derivative of terephthalic acid . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of over 330°C . The compound has a density of 1.4±0.1 g/cm3 and a molar volume of 120.7±3.0 cm3 . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Biosynthesis and Biotechnological Applications

4-Hydroxybenzoic acid (4-HBA), closely related to 4-Carbamoylbenzoic acid, has emerged as a significant intermediate for several value-added bioproducts. It holds potential applications in various fields including food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques and approaches like synthetic biology and metabolic engineering have facilitated the biosynthesis of 4-HBA. This enables the production of high-value bioproducts such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, positioning 4-HBA as a versatile feedstock for industrial applications (Wang et al., 2018).

Microbial Engineering for Benzoic Acid Derivatives

The development of biosensors for the detection of benzoic acid derivatives in microbial engineering has been a significant breakthrough. Specifically, the construction of a synthetic biosensor, sBAD, demonstrated activation by external addition of pHBA in the culture medium, among other carboxylic acids. This biosensor can detect in vivo production of pHBA in genetically modified yeast strains, providing a promising high throughput screening tool for the production of benzoic acid derivatives through metabolic engineering (Castaño-Cerezo et al., 2020).

Environmental and Agricultural Applications

The study of environmental factors on the performance of immobilized consortium systems for degradation of hazardous chemicals like carbendazim and 2,4-dichlorophenoxyacetic acid revealed that the degradation ability of the consortium was maintained under various conditions, providing valuable insights for treatment systems in actual environmental conditions. This study is significant for addressing pollution issues caused by hazardous organic compounds (Nagase et al., 2006).

Electrochemical Applications

The electropolymerization of compounds like 4-aminobenzoic acid (closely related to this compound) has been explored for the synthesis and characterization of polymer films to be used as electrochemical transducers. These films hold potential for the initial development of immunosensors for diseases like dengue, demonstrating the versatility of these compounds in electrochemical applications (Santos et al., 2019).

Safety and Hazards

Wirkmechanismus

Terephthalic acid monoamide, also known as 4-Carbamoylbenzoic acid, is a chemical compound with the formula C8H7NO3 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Terephthalic acid monoamide may be involved in the degradation of polyethylene terephthalate (PET), a common plastic . Enzymes from certain microbial species can degrade PET into terephthalic acid, which can then be further broken down . .

Pharmacokinetics

Terephthalic acid monoamide has high gastrointestinal absorption, indicating that it can be readily absorbed into the body when ingested . Its water solubility ranges from 0.378 mg/ml to 7.34 mg/ml, indicating that it can dissolve in bodily fluids .

Result of Action

Given its potential role in pet degradation, it may contribute to the breakdown of this plastic in the environment .

Action Environment

The action, efficacy, and stability of Terephthalic acid monoamide can be influenced by various environmental factors. For instance, its solubility can affect its distribution in the environment and its availability to interact with its targets . Additionally, its stability under different environmental conditions can influence its longevity and potential effects.

Biochemische Analyse

Biochemical Properties

Terephthalic acid monoamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Terephthalic acid monoamide can be utilized by a microbial consortium in the first 48 hours of exposure

Cellular Effects

The effects of Terephthalic acid monoamide on various types of cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terephthalic acid monoamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

Terephthalic acid monoamide is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, Terephthalic acid monoamide is converted into protocatechuic acid via a pathway encoded by the tphABC operon .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

4-carbamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHSCWJIDIKGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333441 | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-43-0 | |

| Record name | 4-(Aminocarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carbamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the carbamoyl group in 4-Carbamoylbenzoic acid?

A1: The carbamoyl group in this compound plays a crucial role in its hydrogen bonding capabilities. [] In the crystal structure, molecules of this compound are linked together through hydrogen-bond dimerization of the amido group within the carbamoyl moiety. This dimerization, along with a chain of hydrogen bonds involving 2-propanol and the carboxyl group, contributes to the compound's crystal packing and potential interactions with biological targets. You can explore the crystallographic details further in the study by [] "3,5-Dibromo-4-carbamoylbenzoic acid 2-propanol monosolvate".

Q2: Can microorganisms utilize this compound as a carbon and nitrogen source?

A2: Yes, research indicates that microbial communities can utilize chemically deconstructed polyethylene terephthalate (DCPET), which contains this compound (Terephthalic acid monoamide), as a source of both carbon and nitrogen. [] The study by [] "Versatile microbial communities rapidly assimilate ammonium hydroxide-treated plastic waste" demonstrated that microbial consortia effectively degraded DCPET in water, even without additional nutrients. This finding highlights the potential of these microorganisms in bioremediation strategies for plastic waste.

Q3: Has this compound been investigated for its interactions with enzymes?

A3: Yes, this compound has been identified as a ligand in a crystal structure complex with cAMP-dependent protein kinase A (CHO PKA). [] While the specific details of this interaction and its downstream effects are not elaborated upon in the provided abstract, this finding suggests that this compound might possess biological activity through modulating enzyme activity. Further investigation into this interaction could be valuable for understanding its potential therapeutic applications.

Q4: Are there any studies exploring the binding of this compound to enzymes involved in crucial metabolic pathways?

A4: While the provided abstracts don't delve into specific metabolic pathways, one study demonstrates the binding of a this compound derivative to TS-DHFR from Cryptosporidium hominis. [] This enzyme, thymidylate synthase-dihydrofolate reductase, plays a vital role in nucleotide biosynthesis, making it a crucial target for anti-parasitic drug development. Although the study focuses on a derivative rather than this compound itself, it underscores the potential of this compound and its structural analogs for modulating essential metabolic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)